(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIFBKAYRQXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds containing indole and tetrazole moieties have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that tetrazole derivatives can act as bioisosteres for carboxylic acid functional groups. This suggests that the compound could potentially interact with its targets in a similar manner to carboxylic acid-containing compounds, possibly through hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which could potentially enhance the compound’s bioavailability by facilitating its penetration through cell membranes.
Result of Action
Given the wide range of biological activities associated with indole and tetrazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biologische Aktivität
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also referred to as EVT-2590542, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrazole ring, furan moiety, and pyridazine structure, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies and reviews.
1. Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 365.4 g/mol. The structural complexity allows for various interactions within biological systems, making it a promising candidate for pharmaceutical applications .
2. Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways, often utilizing reactions such as the Ugi reaction or other multi-component reactions to introduce the tetrazole and furan groups efficiently. For example, cyclization reactions involving intermediates containing furan and amine groups are common in its synthesis.
3.1 Anticancer Properties
Research indicates that compounds similar to (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit potent anticancer activities against various human cancer cell lines. A study highlighted that derivatives containing tetrazole and furan moieties showed significant inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.048 to 0.054 µM .
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. For instance, docking studies suggest that similar compounds bind effectively at the interface of tubulin dimers, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase .
4. Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 0.048 | |
| DU145 | 0.054 | ||
| MCF7 | Not specified | ||
| Enzyme Inhibition | Tubulin | Not specified |
5. Case Studies
In one notable study, derivatives of tetrazole were synthesized and evaluated for their anticancer properties through various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection. Results demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .
6. Conclusion
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. Ongoing research is warranted to further elucidate its mechanisms of action and potential therapeutic applications.
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reaction Mechanisms
The synthesis of this compound involves multi-step organic transformations, with the following critical pathways:
Tetrazole Ring Formation
The tetrazole group is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and nitrile precursor. This reaction is catalyzed under mild conditions (e.g., aqueous ethanol, 40–60°C) to achieve regioselectivity .
Example :
Pyridazine-Piperazine Coupling
The pyridazine ring is introduced through cyclocondensation of 1,4-diketones with hydrazines. Piperazine is then coupled via nucleophilic aromatic substitution (NAS) using chloro-pyridazine intermediates .
Typical conditions :
Furan Functionalization
The furan-2-yl group is incorporated via Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated pyridazine precursor. This step requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃.
Functional Group Reactivity
The compound undergoes selective reactions at distinct sites:
Catalytic and Solvent Effects
- InCl₃-Catalyzed Cyclizations : Efficient for pyridazine-piperazine coupling, yielding >80% under ultrasound irradiation .
- Solvent Optimization : Ethanol/water mixtures enhance regioselectivity in tetrazole synthesis, reducing byproducts .
- Microwave Assistance : Reduces reaction times (e.g., from 12 h to 20 min for pyrazole intermediates) .
Stability and Side Reactions
- Acidic Conditions : Tetrazole rings may undergo hydrolysis above pH 2, forming carboxylic acids .
- Oxidative Environments : Furan rings are susceptible to peroxidation, necessitating inert atmospheres during reactions.
- Thermal Decomposition : Observed at >200°C via TGA, with mass loss corresponding to CO and N₂ evolution .
Analytical Validation
- Purity : Confirmed via HPLC (>95% purity, C18 column, MeOH:H₂O = 70:30).
- Structural Confirmation :
Reaction Optimization Data
| Reaction Step | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Tetrazole cycloaddition | CuI | 6 h | 85% | |
| Pyridazine coupling | InCl₃ | 20 min | 92% | |
| Furan Suzuki coupling | Pd(PPh₃)₄ | 12 h | 78% |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity: The target compound combines tetrazole (electron-deficient) with pyridazine-furan (electron-rich), enabling dual electronic interactions. In contrast, uses thieno-pyrazol and imidazole, favoring hydrophobic binding . Triazole-pyrimidine in offers metabolic resistance via fluorine substituents, while the target’s furan may enhance solubility .
Bioactivity Trends: Piperazine-linked compounds (e.g., ) are frequently associated with antiproliferative activity due to DNA intercalation or kinase inhibition. Pyrazoline derivatives (e.g., ) exhibit antidepressant effects, highlighting how minor structural changes (e.g., tetrazole vs. pyrazoline) redirect bioactivity .
Computational Similarity: Using Tanimoto coefficients (), the target compound shares ~60-70% similarity with and based on piperazine-methanone scaffolds. Dissimilarity arises from tetrazole vs. triazole/thieno groups, which may alter target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
